4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine
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Overview
Description
4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is a heterocyclic compound that incorporates a thiazole ring, a pyrimidine ring, and a chlorophenyl group. Thiazole and pyrimidine rings are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a chlorophenyl derivative with thiourea, followed by cyclization. The pyrimidine ring is then introduced through a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted chlorophenyl derivatives .
Scientific Research Applications
4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfonyl)pyrimidine
- 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylthio)pyrimidine
- 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)benzene
Uniqueness
4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is unique due to the presence of both the thiazole and pyrimidine rings, which confer distinct biological activities. The methanesulfinyl group further enhances its reactivity and potential for chemical modifications .
Properties
CAS No. |
917809-04-2 |
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Molecular Formula |
C14H10ClN3OS2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H10ClN3OS2/c1-21(19)14-16-6-5-11(18-14)13-12(17-8-20-13)9-3-2-4-10(15)7-9/h2-8H,1H3 |
InChI Key |
XYPQDFHKPVSKDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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